3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound features a tetrahydrobenzo[b][1,4]oxazepin core fused with a benzamide group substituted at the 3-position with a bromine atom. The core structure includes a 5-ethyl group and 3,3-dimethyl substituents, which contribute to its stereochemical and electronic properties. The compound is listed among commercially available products, indicating its relevance in medicinal chemistry research .
Properties
IUPAC Name |
3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-11-15(22-18(24)13-6-5-7-14(21)10-13)8-9-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBXQQPELREVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the oxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and its closest analogs:
| Compound Name | Substituent on Benzamide | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (Target) | 3-Bromo | C21H23BrN2O3 | 437.3 | Bromine’s electron-withdrawing effects; moderate steric bulk |
| N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4-difluorobenzamide (CAS 921560-13-6) | 3,4-Difluoro | C22H24F2N2O3 | 402.4 | Smaller substituents; high electronegativity may enhance binding affinity |
| N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4,5-trimethoxybenzamide (CAS 921543-19-3) | 3,4,5-Trimethoxy | C23H28N2O6 | 428.5 | Electron-donating methoxy groups; increased solubility |
| N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,5-dimethylbenzamide (CAS 921862-89-7) | 3,5-Dimethyl | C22H26N2O3 | 366.5 | Methyl groups improve lipophilicity; reduced steric hindrance |
| N-(5-Allyl-3,3-dimethyl-4-oxo-...-2-ethoxybenzamide (CAS 921790-35-4) | 2-Ethoxy | C23H26N2O4 | 394.5 | Ethoxy group introduces conformational flexibility |
Key Observations:
- In contrast, methoxy (CAS 921543-19-3) and methyl (CAS 921862-89-7) groups are electron-donating, which may alter electronic interactions with target proteins .
- Steric Considerations : Bromine’s larger atomic radius (compared to fluorine or methyl) may limit access to sterically constrained binding pockets. The 3,4,5-trimethoxy analog (CAS 921543-19-3) has bulkier substituents, which could hinder or enhance binding depending on the target’s active site .
- Solubility : Methoxy and ethoxy groups (CAS 921543-19-3, 921790-35-4) likely improve aqueous solubility compared to bromo or methyl substituents, critical for bioavailability .
Biological Activity
3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
The compound's molecular formula is with a molecular weight of approximately 417.303 g/mol. It features a bromine atom at the 3-position of the benzamide moiety and an ethyl group attached to a complex oxazepin structure.
Anticancer Activity
Recent studies have indicated that compounds related to the oxazepin structure exhibit significant anticancer properties. For instance, derivatives of oxazepin have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specific studies on similar compounds have reported IC50 values in the nanomolar range against various cancer cell lines .
Anti-inflammatory Effects
Research has demonstrated that oxazepin derivatives can modulate inflammatory pathways. For example, studies involving animal models of inflammation showed that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a key role .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific protein targets involved in cell signaling pathways. For instance, related compounds have shown binding affinity towards RIPK1 kinase with an IC50 value around 1 nM, indicating potential as a therapeutic agent in conditions where necroptosis is implicated .
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of oxazepin derivatives found that certain modifications to the chemical structure enhanced activity against breast cancer cell lines. The study reported that compounds with higher lipophilicity showed better cellular uptake and efficacy .
- Animal Models : In an animal model for ulcerative colitis, treatment with oxazepin derivatives resulted in reduced disease severity and improved histological scores compared to controls. The underlying mechanism was attributed to modulation of immune responses and reduction of inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
